molecular formula C21H38N4O2 B14534770 N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide CAS No. 62255-02-1

N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide

Cat. No.: B14534770
CAS No.: 62255-02-1
M. Wt: 378.6 g/mol
InChI Key: PAYBSBWMANJPIX-UHFFFAOYSA-N
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Description

N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of two octyl groups attached to the nitrogen atoms at positions 4 and 5 of the imidazole ring, along with two carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide typically involves the reaction of imidazole-4,5-dicarboxylic acid with octylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

Industrial production methods for N4,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide has various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N4,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N~4~,N~5~-Dimethyl-1H-imidazole-4,5-dicarboxamide
  • N~4~,N~5~-Diethyl-1H-imidazole-4,5-dicarboxamide
  • N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide

Uniqueness

N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide is unique due to the presence of long octyl chains, which can influence its solubility, stability, and biological activity. The longer alkyl chains may enhance the compound’s ability to interact with lipid membranes and improve its bioavailability compared to shorter-chain analogs .

Properties

CAS No.

62255-02-1

Molecular Formula

C21H38N4O2

Molecular Weight

378.6 g/mol

IUPAC Name

4-N,5-N-dioctyl-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C21H38N4O2/c1-3-5-7-9-11-13-15-22-20(26)18-19(25-17-24-18)21(27)23-16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)

InChI Key

PAYBSBWMANJPIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=C(N=CN1)C(=O)NCCCCCCCC

Origin of Product

United States

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